molecular formula C14H16N4O3S3 B2580468 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 393572-56-0

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2580468
CAS No.: 393572-56-0
M. Wt: 384.49
InChI Key: VXZWATSLOIXYBC-UHFFFAOYSA-N
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Description

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl and benzamide groups. One common method involves the reaction of 1,3,4-thiadiazole with methylsulfanyl and pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of DNA replication in bacterial and cancer cells, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S3/c1-22-14-17-16-13(23-14)15-12(19)10-4-6-11(7-5-10)24(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZWATSLOIXYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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